Apelin Receptor (APJ) Activation Potency and Orthosteric Selectivity vs. Angiotensin II Type 1 Receptor (AT1)
ML233 is a non-peptide apelin receptor agonist with an EC50 of 3.7 μM, exhibiting >21-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor (EC50 >79 μM). This selectivity is critical for minimizing confounding cardiovascular effects in vivo .
| Evidence Dimension | Functional agonism potency (EC50) and receptor selectivity |
|---|---|
| Target Compound Data | APJ EC50 = 3.7 μM; AT1 EC50 >79 μM; Selectivity fold >21 |
| Comparator Or Baseline | AT1 receptor (closely related GPCR) as off-target comparator; >79 μM EC50 |
| Quantified Difference | >21-fold selective for APJ over AT1 |
| Conditions | Cell-based functional assay (β-arrestin recruitment or calcium mobilization) using recombinant human APJ and AT1 receptors. |
Why This Matters
This quantifies ML233's ability to discriminate between two homologous GPCRs, reducing the risk of off-target AT1-mediated vasoconstriction in cardiovascular or metabolic disease models.
